Cinnamyl azide
Overview
Description
Cinnamyl azide is an organic compound characterized by the presence of an azide group attached to a cinnamyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl azide can be synthesized through a straightforward nucleophilic substitution reaction. The typical method involves the reaction of cinnamyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl azide undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: this compound can be reduced to cinnamyl amine using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Cycloaddition: Typically involves copper(I) catalysts and is carried out in solvents like tetrahydrofuran or dimethylformamide.
Reduction: Uses lithium aluminium hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Cinnamyl Amine: Resulting from reduction reactions.
Scientific Research Applications
Cinnamyl azide has several applications in scientific research:
Synthetic Chemistry: Used as a precursor for the synthesis of various heterocycles and complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties, such as polymers and nanostructures.
Biological Studies: Utilized in the study of biological systems, particularly in the labeling and modification of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of cinnamyl azide primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the reduction of this compound to cinnamyl amine involves the cleavage of the nitrogen-nitrogen bonds, releasing nitrogen gas and forming the amine product .
Comparison with Similar Compounds
Benzyl Azide: Similar in structure but with a benzyl group instead of a cinnamyl group.
Phenethyl Azide: Contains a phenethyl group, differing in the position of the phenyl ring relative to the azide group.
Uniqueness: Cinnamyl azide is unique due to the presence of the cinnamyl moiety, which imparts distinct reactivity and properties compared to other azides.
Properties
IUPAC Name |
[(E)-3-azidoprop-1-enyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXVGRJSAWWRA-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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